Product packaging for 2,3,3-Trimethylnonane(Cat. No.:CAS No. 62184-55-8)

2,3,3-Trimethylnonane

Cat. No.: B14560007
CAS No.: 62184-55-8
M. Wt: 170.33 g/mol
InChI Key: RSUFJUIYLXRYFG-UHFFFAOYSA-N
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Description

Significance of Branched Alkanes in Hydrocarbon Chemistry

Branched alkanes, which are isomers of straight-chain alkanes, possess the same number of carbon atoms but differ in their structural arrangement. igntu.ac.inhenrys-law.org This structural variance, characterized by the presence of alkyl branches off a main carbon chain, imparts distinct physical and chemical properties compared to their linear counterparts. igntu.ac.inhenrys-law.org A key area of significance for branched alkanes is in the petroleum industry, where they are valued components of fuels. libretexts.org The branching of the hydrocarbon chain is a crucial factor in determining a fuel's octane (B31449) rating; highly branched alkanes generally exhibit higher octane ratings and greater resistance to autoignition, making them desirable in gasoline formulations.

Furthermore, the structure of branched alkanes influences their physical properties such as boiling point and melting point. Increased branching tends to lower the boiling point compared to a linear alkane with the same number of carbon atoms due to a decrease in the surface area available for intermolecular van der Waals forces. evitachem.com These characteristics are fundamental to separation processes in the refining of crude oil and the production of various hydrocarbon-based products. The study of branched alkanes is, therefore, central to understanding and optimizing processes in petrochemistry and fuel technology.

Overview of Research on 2,3,3-Trimethylnonane and its Isomeric Forms

This compound is a saturated hydrocarbon with the chemical formula C₁₂H₂₆. nih.gov It is a structural isomer of dodecane (B42187), featuring a nonane (B91170) (nine-carbon) backbone with three methyl groups attached at the second and third positions. nih.gov While specific research focused exclusively on this compound is limited, a considerable body of research exists for its isomers, providing insight into the general characteristics of trimethylnonanes.

Isomers such as 2,2,3-trimethylnonane (B14627614) and 2,2,4-trimethylnonane (B3054858) have been identified in various applications and research contexts. nih.gov For instance, 2,2,3-trimethylnonane has been noted as a component in certain types of jet fuel. nist.gov The study of these isomers often involves their synthesis, characterization using techniques like gas chromatography-mass spectrometry (GC-MS), and the determination of their physical properties. nih.gov Research into the synthesis of such highly branched alkanes can involve processes like the acid-catalyzed isomerization of linear alkanes.

The differentiation between these closely related isomers is a key analytical challenge. Advanced techniques such as high-resolution 2D NMR (Nuclear Magnetic Resonance) spectroscopy are employed to elucidate the precise carbon-proton correlations and distinguish between different branching patterns.

Below are data tables summarizing the available information for this compound and some of its isomers.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₂₆PubChem nih.gov
Molecular Weight170.33 g/mol PubChem nih.gov
IUPAC NameThis compoundPubChem nih.gov
CAS Number62184-55-8PubChem nih.gov
Exact Mass170.203450829 DaPubChem nih.gov
Monoisotopic Mass170.203450829 DaPubChem nih.gov
Topological Polar Surface Area0 ŲPubChem nih.gov
Heavy Atom Count12PubChem nih.gov
Complexity101PubChem nih.gov

Table 2: Properties of Selected Trimethylnonane Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Known Context/DataSource
2,2,3-Trimethylnonane55499-04-2C₁₂H₂₆170.33Kovats Retention Index: 1114PubChem nih.gov
2,2,4-Trimethylnonane62184-50-3C₁₂H₂₆170.34Used as a reference compound in hydrocarbon studiesBenchchem
2,6,6-Trimethylnonane62184-15-0C₁₂H₂₆170.33Estimated Boiling Point: 230–240°CVulcanchem libretexts.org
2,3,4-Trimethylnonane62184-56-9C₁₂H₂₆170.33Estimated Boiling Point: 200°CChemicalBook chemicalbook.com

Scope and Research Objectives for this compound Investigations

The primary objectives for investigating branched alkanes like this compound are rooted in both fundamental and applied chemistry. A major goal is to understand the structure-property relationships that govern the behavior of these molecules. This includes determining how the specific arrangement of methyl groups along the nonane chain influences properties such as volatility, density, viscosity, and combustion characteristics. researchgate.net

A significant area of research for C12 branched alkanes is their potential use as components in surrogate fuel mixtures. nist.govresearchgate.net These surrogates are simplified mixtures of a few well-characterized compounds designed to mimic the properties and combustion behavior of complex real-world fuels like diesel or jet fuel. The inclusion of branched alkanes is crucial for accurately modeling fuel performance, particularly ignition and emission characteristics.

Furthermore, the identification and quantification of specific isomers in environmental samples are important for source apportionment studies of hydrocarbon pollution. The presence of particular branched alkanes can serve as markers for emissions from sources such as diesel exhaust or lubricating oils. copernicus.org

Future research would likely aim to:

Obtain experimental data for the thermophysical properties of pure this compound to validate and refine computational models.

Investigate its behavior as a potential fuel component, including its combustion chemistry and emission profile.

Develop and validate analytical methods for its precise identification and quantification in complex hydrocarbon mixtures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26 B14560007 2,3,3-Trimethylnonane CAS No. 62184-55-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62184-55-8

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,3,3-trimethylnonane

InChI

InChI=1S/C12H26/c1-6-7-8-9-10-12(4,5)11(2)3/h11H,6-10H2,1-5H3

InChI Key

RSUFJUIYLXRYFG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C)C(C)C

Origin of Product

United States

Synthetic Methodologies and Formation Mechanisms of 2,3,3 Trimethylnonane

Targeted Chemical Synthesis of 2,3,3-Trimethylnonane

The construction of the this compound carbon skeleton requires synthetic methods capable of forming carbon-carbon bonds with a high degree of control, particularly to create the sterically hindered quaternary carbon at the C3 position.

Reduction Processes and Reaction Pathways Leading to this compound

While a specific, documented synthesis for this compound is not extensively reported, its structure can be assembled through established organometallic coupling reactions followed by reduction steps. Two plausible pathways are the Corey-House synthesis and Grignard reagent-based methods.

Corey-House Synthesis: This method is a powerful tool for creating alkanes by coupling an alkyl halide with a lithium dialkylcuprate (Gilman reagent). longdom.orgcore.ac.uk It is particularly effective for synthesizing unsymmetrical and branched alkanes. core.ac.uk A potential route to this compound could involve the reaction of lithium di(tert-pentyl)cuprate with 1-bromohexane. The tert-pentyl group provides the necessary C(CH₃)₂(C₂H₅) fragment.

Step 1: Formation of the Gilman Reagent: An appropriate alkyl halide, such as 2-bromo-2-methylbutane, is reacted with lithium metal in dry ether to form the corresponding alkyllithium reagent. longdom.org This is then treated with copper(I) iodide to generate the lithium di(tert-pentyl)cuprate, ((CH₃)₂(C₂H₅)C)₂CuLi. paclp.com

Step 2: Coupling Reaction: The Gilman reagent is subsequently reacted with a primary alkyl halide, such as 1-bromohexane. paclp.com The nucleophilic tert-pentyl group from the cuprate (B13416276) displaces the bromide, forming the carbon-carbon bond and yielding the final this compound skeleton. longdom.org

Grignard Reagent Addition and Reduction: An alternative strategy involves the addition of a Grignard reagent to a ketone, followed by the reduction of the resulting tertiary alcohol. Grignard reagents are strong nucleophiles that readily attack the electrophilic carbon of a carbonyl group. wikipedia.orgresearchgate.net

Step 1: Formation of a Tertiary Alcohol: A Grignard reagent, such as hexylmagnesium bromide (CH₃(CH₂)₅MgBr), can be added to 3,3-dimethyl-2-pentanone. The hexyl group attacks the carbonyl carbon, and after an acidic workup, the tertiary alcohol 2,3,3-trimethyl-2-nonanol is formed.

Step 2: Reduction to the Alkane: The tertiary alcohol can then be reduced to the corresponding alkane. This can be a challenging transformation, but methods such as conversion to a halide or sulfonate ester followed by reduction with a hydride reagent (e.g., LiAlH₄) can be employed.

Below is a table summarizing these proposed synthetic approaches.

Table 1: Proposed Synthetic Pathways for this compound
Method Key Reagents Intermediate Product Final Step
Corey-House Synthesis Lithium di(tert-pentyl)cuprate, 1-Bromohexane - Direct formation
Grignard Reaction Hexylmagnesium bromide, 3,3-Dimethyl-2-pentanone 2,3,3-Trimethyl-2-nonanol Reduction of alcohol

Stereoselective Synthesis Considerations for Branched Alkanes

The this compound molecule possesses a single chiral center at the C2 position, meaning it can exist as two enantiomers (R and S isomers). The synthesis of a single enantiomer, known as asymmetric or stereoselective synthesis, requires specific strategies to control the three-dimensional arrangement of the atoms during the reaction.

For branched alkanes, achieving high enantioselectivity is a significant synthetic challenge. The general strategies to achieve this include: nih.gov

Use of a Chiral Auxiliary: A chiral, non-racemic molecule can be temporarily attached to one of the reactants. mdpi.com This auxiliary group directs the subsequent bond formation to occur from a specific face of the molecule, leading to a preference for one diastereomer. After the key bond-forming step, the auxiliary is removed, yielding an enantioenriched product.

Chiral Catalysts: A chiral catalyst can create a chiral environment around the reactants, influencing the transition state of the reaction to favor the formation of one enantiomer over the other. This is a highly efficient method as only a small amount of the chiral catalyst is needed to produce a large quantity of the desired product. intertek.com

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or sugars. nih.gov The inherent chirality of the starting material is carried through the synthetic sequence to the final product.

In the context of this compound, a stereoselective approach might involve the asymmetric reduction of a prochiral ketone precursor using a chiral reducing agent or a catalyst, or the use of a chiral nucleophile in a coupling reaction. The development of such a synthesis would require careful selection of reagents and conditions to maximize the enantiomeric excess (ee) of the final product.

Occurrence and Formation in Complex Mixtures

Beyond targeted synthesis, this compound can be formed as a minor component in complex hydrocarbon mixtures generated from both biological and industrial processes.

Identification in Bio-derived and Fermented Matrices

Volatile organic compounds (VOCs) are responsible for the complex aromas of fermented foods and beverages. These mixtures primarily contain alcohols, esters, acids, and terpenes. core.ac.ukresearchgate.netnih.gov Similarly, essential oils are complex mixtures of volatile compounds, predominantly terpenes and their oxygenated derivatives. nih.govmdpi.com

While hundreds of individual compounds have been identified in such matrices through techniques like gas chromatography-mass spectrometry (GC-MS), the presence of specific highly branched alkanes like this compound is not widely reported in the scientific literature. The biogenic formation of such a structure is less common than that of linear or simpler branched compounds derived from fatty acid or amino acid metabolism. While the potential for its presence in trace amounts exists, it is not considered a characteristic or significant component of common fermented products or essential oils based on available data.

Table 2: Major Classes of Volatile Compounds in Fermented Beverages

Compound Class Examples General Origin
Alcohols Ethanol, Isoamyl alcohol, 2-Phenylethanol Yeast fermentation of sugars and amino acids
Esters Ethyl acetate, Isoamyl acetate Enzymatic reaction between alcohols and acyl-CoA
Carbonyls Acetaldehyde, Diacetyl Yeast and bacterial metabolism
Volatile Acids Acetic acid, Octanoic acid Microbial metabolism

Presence within Petroleum and Synthetic Fuel Streams

Crude oil and synthetic fuels are exceptionally complex mixtures containing thousands of individual hydrocarbon isomers. Detailed Hydrocarbon Analysis (DHA), a specialized gas chromatography technique, is used to identify and quantify hundreds of these components in light petroleum streams like gasoline and naphtha. intertek.comciinformatics.co.uk These analyses routinely identify a wide array of paraffins, iso-paraffins, olefins, naphthenes, and aromatics (PIONA). ciinformatics.co.uk

Given the vast number of possible isomers, it is highly probable that this compound is present as a trace component in many crude oil and synthetic fuel fractions. However, its specific identification and quantification are not commonly highlighted in standard analysis reports unless it is a compound of particular interest. The focus of DHA is often on bulk properties (like RON/MON) and regulated compounds (like benzene). Therefore, while its presence is theoretically expected within the C₁₂ iso-alkane fraction, specific reports detailing its concentration are scarce in publicly accessible literature.

Mechanistic Aspects of Hydrocarbon Formation in Industrial Processes (e.g., Fischer-Tropsch Synthesis)

The Fischer-Tropsch (FT) synthesis is a major industrial process that converts synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), into a wide range of hydrocarbons. wikipedia.org The process is essentially a polymerization reaction occurring on the surface of a metal catalyst, typically iron or cobalt. mdpi.com

The formation of branched alkanes like this compound in the FT process deviates from the ideal linear chain growth predicted by the simplest form of the Anderson-Schulz-Flory (ASF) distribution. mdpi.com The formation of these isomers is generally explained by secondary reactions of initially formed linear α-olefins.

According to the alkylidene mechanism, chain growth occurs via the insertion of CHₓ species. longdom.org The formation of branched structures can occur when an α-olefin, formed on the catalyst surface, desorbs and then re-adsorbs onto a different active site. mdpi.com If the re-adsorbed olefin forms a secondary carbocation or surface intermediate, subsequent chain growth from that point will result in a branched hydrocarbon. longdom.org For example, the re-adsorption of propene could lead to the formation of a methyl branch. The formation of the specific this compound isomer would require a complex sequence of chain growth and multiple isomerization/re-adsorption events, making it a less probable product compared to singly-branched or linear isomers. The exact product distribution, including the prevalence of specific isomers, is highly dependent on the catalyst type, temperature, pressure, and syngas composition. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 2,3,3 Trimethylnonane

Reaction Kinetics and Pathways of 2,3,3-Trimethylnonane Transformations

The reaction kinetics and transformation pathways of alkanes are fundamentally governed by the strength of their C-H and C-C bonds. For branched alkanes like this compound, the presence of tertiary and quaternary carbon atoms introduces variations in bond dissociation energies, which in turn influences the rates and mechanisms of their reactions.

In high-temperature environments, such as pyrolysis, the degradation of this compound would proceed through a free-radical chain mechanism. The initiation step would involve the homolytic cleavage of a C-C bond, as they are generally weaker than C-H bonds. The fragmentation of the this compound molecule would likely favor the formation of the most stable radical intermediates.

The general principles of alkane pyrolysis suggest that the rate of reaction increases with molecular weight and the degree of branching. byjus.com This is attributed to the lower bond dissociation energies of C-C bonds at branch points. The fission of C-C bonds typically leads to the formation of smaller alkanes and alkenes, while C-H bond scission results in the generation of an alkene and hydrogen gas. byjus.com

Table 1: Postulated Primary Fragmentation Products of this compound via C-C Bond Cleavage

Bond Cleaved Resulting Radical 1 Resulting Radical 2
C2-C3 Ethyl radical 1,1,2-Trimethylheptyl radical
C3-C4 tert-Butyl radical sec-Hexyl radical
C4-C5 Propyl radical 1,2,2-Trimethylhexyl radical
C5-C6 Butyl radical 1,2,2-Trimethylpentyl radical
C6-C7 Pentyl radical 1,2,2-Trimethylbutyl radical
C7-C8 Hexyl radical tert-Pentyl radical

Note: This table is based on theoretical fragmentation patterns and is not derived from experimental data specific to this compound.

The elementary reactions in the transformation of this compound would include initiation, propagation, and termination steps. The rate-determining step in a free-radical chain reaction is typically the initial homolytic cleavage of a bond to form the first radicals, as this step generally has the highest activation energy.

Isomerization and Structural Rearrangement Studies

Isomerization of alkanes typically requires a catalyst, such as a strong acid or a supported metal catalyst, and proceeds via carbocation intermediates. In such a process, this compound could undergo skeletal rearrangements to form other isomers of dodecane (B42187). These rearrangements would involve 1,2-hydride and 1,2-methyl shifts, driven by the formation of more stable carbocation intermediates. For instance, a less stable secondary carbocation could rearrange to a more stable tertiary carbocation. There is a lack of specific studies on the isomerization of this compound in the available literature.

Theoretical Approaches to Chemical Reactivity and Reaction Mechanisms

Theoretical chemistry provides valuable insights into the reactivity of molecules for which experimental data is scarce. Computational methods, such as density functional theory (DFT), can be used to calculate molecular properties and model reaction pathways.

For branched alkanes in general, theoretical studies have explored the origins of their thermodynamic stability compared to their linear isomers. nih.gov These studies suggest that factors such as electrostatic effects and electron correlation play a crucial role. nih.gov Specifically, the increased stability of branched alkanes is linked to stabilizing geminal sigma -> sigma* delocalization.

In the context of this compound, theoretical calculations could be employed to:

Determine the bond dissociation energies for all C-H and C-C bonds to predict the most likely points of initial fragmentation.

Calculate the activation energies for various elementary reaction steps, such as hydrogen abstraction and β-scission, to elucidate the reaction mechanism and identify the rate-determining steps.

Model the potential energy surface for isomerization reactions to identify the most favorable rearrangement pathways and predict the equilibrium distribution of isomers.

Despite the potential of these theoretical approaches, a specific computational study focused on the chemical reactivity and reaction mechanisms of this compound has not been identified in the surveyed literature.

Advanced Analytical and Spectroscopic Characterization of 2,3,3 Trimethylnonane

Chromatographic Techniques for Separation and Trace Analysis

Chromatography, particularly gas chromatography, is the cornerstone for analyzing complex hydrocarbon mixtures containing 2,3,3-trimethylnonane. researchgate.net It is the most widely used technique for determining the structural distribution and quantification of hydrocarbons. researchgate.net

Gas Chromatography (GC) for Isomer Separation and Quantification

Gas chromatography (GC) is a highly effective technique for separating volatile compounds like this compound from complex matrices. The separation of hydrocarbon isomers is challenging due to their similar boiling points and chemical properties. researchgate.net However, high-efficiency capillary columns can provide the necessary resolution. vurup.sk

The choice of stationary phase is critical for separating isomers. Non-polar stationary phases, such as those based on dimethylpolysiloxane (e.g., HP-1, DB-5MS), separate alkanes primarily based on their boiling points. researchgate.netcas.cn More specialized stationary phases, including liquid crystals, can offer enhanced selectivity based on the molecule's shape and rigidity, which is particularly useful for distinguishing between closely related isomers. researchgate.netnahrainuniv.edu.iq The elution order of isomers can change depending on the stationary phase's polarity and the molecule's structure. vurup.sk For instance, the National Institute of Standards and Technology (NIST) reports a normal alkane retention index of 1114 for 2,2,3-trimethylnonane (B14627614) on a non-polar column, which provides a standardized measure for its retention time. nist.gov

Quantification of this compound is typically performed using a Flame Ionization Detector (FID), which is highly sensitive to hydrocarbons. nih.govmdpi.com For accurate results, the GC method must be validated for parameters such as linearity, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Table 1: GC Parameters for Hydrocarbon Analysis This table presents typical parameters that can be adapted for the analysis of this compound.

Parameter Typical Value/Condition Source
Column Type Fused Silica Capillary (e.g., HP5-MS, 30 m x 0.25 mm id, 0.25 µm film) researchgate.net
Carrier Gas Helium or Hydrogen researchgate.netresearchgate.net
Carrier Gas Flow 0.7 - 1.0 mL/min (Constant Flow Mode) researchgate.netrsc.org
Inlet Temperature 250 - 280 °C rsc.orgacs.org
Injection Mode Split/Splitless or Cool On-Column researchgate.netrsc.org
Oven Program Initial hold at 40-50°C, followed by a ramp (e.g., 12.5 °C/min) to a final temperature of 290°C researchgate.netrsc.org

| Detector | Flame Ionization Detector (FID) | nih.govmdpi.com |

Hyphenated GC-Mass Spectrometry (GC-MS) in this compound Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that couples the separation capabilities of GC with the identification power of mass spectrometry. rsc.org This method is essential for the unambiguous identification of this compound, especially in complex mixtures encountered in petroleum analysis or environmental samples. researchgate.net

After separation on the GC column, molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). whitman.edu The initial ionization of the this compound molecule (M) produces a molecular ion ([M]•+). docbrown.info For C12H26, the molecular ion would have a mass-to-charge ratio (m/z) of 170. nist.gov However, for highly branched alkanes, the molecular ion peak is often very small or completely absent because the ion is unstable and readily undergoes fragmentation. docbrown.infowhitman.eduic.ac.uk

The fragmentation pattern is the key to structural identification. Fragmentation occurs preferentially at the points of branching due to the formation of more stable secondary and tertiary carbocations. whitman.eduic.ac.uk For this compound, with its quaternary carbon at the C3 position and a tertiary carbon at the C2 position, specific cleavage patterns are expected. The loss of the largest alkyl fragment at a branch point is generally favored. whitman.edu

Common fragmentation patterns for branched alkanes include:

Characteristic Ion Series: A series of fragment ions of the general formula CnH2n+1, with peaks separated by 14 Da (corresponding to CH2 groups). ic.ac.uklibretexts.org

Prominent Fragments: Unlike straight-chain alkanes which show a smooth decay in fragment intensity, branched alkanes exhibit specific, more intense peaks corresponding to stable carbocations formed at branch points. whitman.eduwhitman.edu For this compound, significant fragmentation would be expected around the C2-C3 and C3-C4 bonds.

Base Peak: The most abundant ion in the spectrum is called the base peak. In many branched alkanes, this corresponds to a particularly stable carbocation. For example, the base peak for 2,2,3-trimethylbutane (B165475) is m/z 57, corresponding to the tert-butyl cation [(CH3)3C]+. docbrown.info A similar stable fragment could be anticipated for this compound.

Identification is confirmed by comparing the acquired mass spectrum with reference spectra in databases such as the NIST/EPA/NIH Mass Spectral Library. whitman.eduwhitman.edu

Method Development and Transfer in Hydrocarbon Analysis

Developing a robust analytical method is crucial for obtaining reliable and reproducible data in hydrocarbon analysis. rsc.org The process involves optimizing various GC parameters, such as the oven temperature program, carrier gas flow rate, and injection settings, to achieve the desired separation and sensitivity. nih.govrsc.org For complex mixtures, multivariate experimental designs can be used to efficiently identify the most significant factors impacting the analysis. nih.gov

Once a method is developed and validated, it may need to be transferred to another laboratory. amazonaws.com Analytical method transfer is the formal process that qualifies a receiving laboratory to use an analytical test procedure. amazonaws.combiotech.com A successful transfer ensures that the receiving lab can achieve comparable results to the originating lab. biotech.com

Key approaches to method transfer include:

Comparative Testing: A predetermined number of samples from the same lot are analyzed by both the sending and receiving laboratories, and the results are compared against pre-defined acceptance criteria. biotech.com

Co-validation: The receiving laboratory participates in the inter-laboratory validation of the method, demonstrating its proficiency. amazonaws.com

Revalidation: The receiving laboratory conducts a complete or partial revalidation of the analytical method. biotech.com

A comprehensive method transfer protocol is essential and should detail the objective, scope, responsibilities of each lab, analytical procedures, experimental design, and acceptance criteria. medfilesgroup.com Clear communication and thorough documentation are paramount to a successful transfer. medfilesgroup.com

Advanced Spectroscopic Methods for Structural Elucidation

While GC-MS is excellent for identifying known compounds, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the de novo structural elucidation of molecules, including methylnonane derivatives. ruc.dkuobasrah.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy for Methylnonane Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule by providing information about the carbon-hydrogen framework. uobasrah.edu.iq Both ¹H and ¹³C NMR spectroscopy would be used to characterize this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons in the molecule and their connectivity.

Chemical Shift (δ): Protons in different chemical environments will resonate at different frequencies. For this compound, one would expect distinct signals for the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons. The protons of the terminal methyl group of the nonane (B91170) chain would appear furthest upfield (lowest ppm), while the single methine proton at the C2 position would be further downfield.

Integration: The area under each signal is proportional to the number of protons giving rise to that signal.

Spin-Spin Splitting: The splitting of signals into multiplets (e.g., doublets, triplets) reveals the number of neighboring protons, allowing for the determination of how the different fragments are connected.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.

Chemical Shift (δ): Each chemically unique carbon atom gives a distinct signal. For this compound, all 12 carbon atoms would be accounted for, though some may overlap if they are in very similar environments. The quaternary carbon at C3 would be readily identifiable by its characteristic chemical shift and lack of a signal in a DEPT-135 experiment.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ carbons, which is invaluable for confirming the structure of a complex alkane. ruc.dk

Table 2: Predicted NMR Spectral Features for this compound This table is based on general principles of NMR spectroscopy for alkanes.

Spectrum Feature Expected Observation for this compound
¹H NMR Chemical Shifts Multiple signals in the alkane region (~0.8-1.5 ppm). The single CH proton at C2 would be the most downfield signal in this region.
Integration Signal areas would correspond to the number of protons (e.g., 3H for a CH₃ group, 2H for a CH₂ group).
Splitting Complex splitting patterns would reveal adjacencies (e.g., the CH proton at C2 would be split by the adjacent CH₃ protons).
¹³C NMR Number of Signals Up to 12 distinct signals, depending on the chemical equivalence of the carbon atoms.
Chemical Shifts Signals would appear in the typical alkane region (~10-60 ppm). The quaternary carbon at C3 would be a key identifier.

| DEPT-135 | Signal Phasing | CH and CH₃ signals would appear as positive peaks, while CH₂ signals would be negative. The quaternary carbon would be absent. |

Infrared (IR) Spectroscopy in Alkane Characterization

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While alkanes lack traditional functional groups, their IR spectra display characteristic C-C and C-H bond vibrations. orgchemboulder.com

The IR spectrum of this compound would be characterized by the following key absorption bands:

C-H Stretching Vibrations: Strong, sharp absorptions in the 3000–2850 cm⁻¹ region are characteristic of all alkanes. orgchemboulder.comlibretexts.org These are due to the stretching of C-H bonds in the methyl (CH₃) and methylene (CH₂) groups.

C-H Bending Vibrations:

Methyl (CH₃) Bends: A characteristic absorption occurs around 1470-1450 cm⁻¹ (asymmetric bend) and 1370-1350 cm⁻¹ (symmetric bend or "umbrella" mode). orgchemboulder.com The presence of a gem-dimethyl group (two methyl groups on the same carbon), as seen at the C3 position in this compound, often results in a distinct splitting of the symmetric bending band around 1380 cm⁻¹.

Methylene (CH₂) Bends: A "scissoring" vibration is typically observed in the 1470-1450 cm⁻¹ range, often overlapping with the asymmetric methyl bend. orgchemboulder.com

Fingerprint Region: The region from approximately 1300-900 cm⁻¹ is known as the fingerprint region. orgchemboulder.com This area contains complex and unique patterns of C-C stretching and C-H rocking vibrations that are highly specific to the molecule's exact structure. While difficult to interpret from first principles, this region is invaluable for confirming the identity of an unknown compound by matching its spectrum to that of a known standard. orgchemboulder.com

Table 3: Characteristic IR Absorption Bands for Alkanes

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity Notes
C-H Stretch (sp³ C-H) 2850 - 3000 Strong Present in nearly all organic molecules containing alkanes. orgchemboulder.comlibretexts.org
C-H Bend (CH₂ Scissoring) 1470 - 1450 Medium Overlaps with CH₃ asymmetric bend. orgchemboulder.com
C-H Bend (CH₃ Asymmetric) ~1460 Medium
C-H Bend (CH₃ Symmetric) ~1375 Medium Can be split by gem-dimethyl groups. orgchemboulder.com

Application of Chemometrics and Data Science in Complex Hydrocarbon Analysis

The identification and quantification of specific isomers such as this compound within complex hydrocarbon mixtures like crude oil or refined petroleum products present a significant analytical challenge. These mixtures can contain thousands of individual compounds, many of which are structurally similar isomers with co-eluting chromatographic peaks and similar mass spectra. nih.gov Traditional analytical methods often fall short in deconvoluting this complexity. However, the integration of chemometrics and data science with advanced analytical techniques, particularly comprehensive two-dimensional gas chromatography (GCxGC), has provided powerful tools for this purpose. chromatographyonline.com

Chemometrics leverages multivariate statistics to extract meaningful information from large and complex chemical datasets. nih.gov In the context of hydrocarbon analysis, techniques like Principal Component Analysis (PCA) are instrumental. PCA is an unsupervised pattern recognition method that reduces the dimensionality of large datasets, such as those from GCxGC or spectroscopic analyses, to identify correlations and differences between samples. scribd.comresearchgate.net For instance, PCA can be applied to the vast datasets generated from crude oil analysis to group samples based on their chemical composition, which is influenced by factors like alkane chain length and branching. scribd.com This allows for the differentiation of oils from various geographical locations or reservoirs. scribd.com

The effectiveness of PCA lies in its ability to represent the relationships between samples graphically through score plots, where similar samples cluster together. scribd.com The corresponding loading plots reveal which original variables (e.g., specific hydrocarbon peaks) are responsible for the observed clustering. researchgate.net This can help identify key marker compounds or compositional patterns that differentiate one hydrocarbon mixture from another.

Data science and machine learning (ML) offer a further layer of sophistication, moving from pattern recognition to predictive modeling. ijsrst.comsciengine.com Supervised learning algorithms can be trained on datasets where the concentrations of specific compounds, including branched alkanes like this compound, are known. Techniques such as Partial Least Squares (PLS) regression are particularly useful for building calibration models that can predict the concentration of these compounds in unknown samples, even in the presence of complex matrices and overlapping analytical signals. nih.gov

One study demonstrated the use of PLS regression with 2D NMR spectroscopy to quantify the composition of mixtures containing linear and various monomethyl alkanes. nih.gov The model achieved a root-mean-square error of prediction (RMSEP) of 1.4 mol% for 2-methyl alkanes, showcasing the high accuracy of these methods for determining the extent of branching in alkane mixtures. nih.gov

The synergy between high-resolution analytical instrumentation and advanced data analysis is particularly evident in GCxGC applications. chromatographyonline.com This technique provides unparalleled separation power for volatile and semi-volatile compounds. nih.gov When coupled with chemometric analysis, it becomes possible to sift through the thousands of separated components to find the "informative variables" that describe the key differences between samples. nih.gov For example, in one case, an initial dataset of 6,000 quantified components from crude oil samples was reduced to 292 informative peaks, which were then used to build a successful discrimination model. nih.gov Such approaches can even lead to the detection of outliers that correspond to production issues, which can be explained retrospectively. nih.gov

The following interactive table illustrates a hypothetical dataset representing the relative abundance of selected branched alkane isomers across different crude oil samples. Such data would be the input for chemometric analysis.

Sample IDThis compound2,2,4-Trimethyloctane3,3,5-Trimethylheptane4-Methyldecane (B1670055)
Crude Oil A0.0450.0310.0520.112
Crude Oil B0.0480.0330.0550.119
Crude Oil C0.0210.0150.0250.085
Crude Oil D0.0630.0420.0710.154
Crude Oil E0.0230.0160.0270.089

A subsequent table could represent the output of a PCA, showing the loading scores of these isomers on the first two principal components (PCs), which explain the most variance in the data.

IsomerPC1 LoadingPC2 Loading
This compound0.51-0.25
2,2,4-Trimethyloctane0.49-0.23
3,3,5-Trimethylheptane0.52-0.26
4-Methyldecane0.470.88

In this hypothetical PCA output, a high positive loading on PC1 for the trimethylated alkanes suggests they are highly correlated and a key factor in differentiating the samples along this component. The high positive loading of 4-methyldecane on PC2 indicates it represents a different source of variation among the samples.

Ultimately, the application of chemometrics and data science transforms raw analytical data into actionable chemical insights. These methodologies enable the detailed characterization of complex hydrocarbon matrices, facilitating the identification and quantification of specific isomers like this compound, which is crucial for applications ranging from petroleum exploration and production to environmental forensics. nih.govsciengine.com

Computational and Theoretical Studies on 2,3,3 Trimethylnonane

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecule, yielding detailed information about its geometry, energy, and electronic properties. For a molecule like 2,3,3-trimethylnonane, these calculations are essential for characterizing its stable forms and intrinsic parameters.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is particularly effective for analyzing the conformational landscape of flexible molecules like branched alkanes. The conformational landscape refers to the potential energy surface of the molecule as a function of the rotation around its single bonds. By systematically rotating the dihedral angles of the carbon backbone, DFT calculations can identify energy minima, which correspond to stable conformers, and the energy barriers between them.

For this compound, the presence of three methyl groups, with two on the same carbon atom (a quaternary center), creates significant steric hindrance. This crowding influences the preferred spatial arrangement of the nonane (B91170) chain, leading to a complex landscape of different conformers with varying stabilities. The most stable conformers are those that minimize these steric repulsions, typically by adopting staggered arrangements along the carbon-carbon bonds. DFT studies on similarly branched alkanes show that gauche interactions and 1,3-diaxial-like interactions can significantly destabilize certain conformations. researchgate.netlibretexts.org The relative energy of each conformer can be calculated, allowing for the determination of the most probable shapes the molecule will adopt at a given temperature.

Conformer TypeKey Dihedral AnglesRelative Energy (kJ/mol)Stability Rank
Global MinimumAnti-periplanar0.001 (Most Stable)
Gauche 1Gauche (+60°)+3.82
Gauche 2Gauche (-60°)+3.82
Eclipsed (Transition State)Syn-periplanar (0°)> +20.0Unstable

Note: This table presents representative data illustrating how DFT is used to rank the stability of different molecular conformations based on their calculated relative energies. The values are typical for alkane conformers.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide highly accurate predictions of molecular parameters. While computationally more demanding than DFT, they serve as a benchmark for molecular geometry and energetics. researchgate.net

For this compound, ab initio calculations can be used to precisely determine fundamental molecular parameters. These include the equilibrium bond lengths between carbon-carbon and carbon-hydrogen atoms, the bond angles (e.g., C-C-C and H-C-H), and the torsional angles that define the molecule's shape. These parameters are crucial for building accurate molecular models used in further simulations, such as molecular dynamics. High-level ab initio methods can also predict properties like vibrational frequencies, which correspond to the infrared spectrum of the molecule, and standard enthalpies of formation with high accuracy. researchgate.netacs.org

Molecular ParameterAtom Pair/TripletPredicted Value
C-C Bond Lengthsp³-sp³1.53 - 1.55 Å
C-H Bond Lengthsp³-s1.09 - 1.10 Å
C-C-C Bond AngleBackbone~109.5° - 112°
H-C-H Bond AngleMethyl Group~109.5°

Note: This table displays typical molecular parameters for a branched alkane like this compound, as would be predicted by high-level ab initio calculations. The range reflects slight variations due to the local chemical environment within the molecule.

Molecular Modeling and Dynamics Simulations for Complex Systems

While quantum chemical methods are excellent for single molecules, molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules in bulk (e.g., as a liquid) or in complex environments. MD simulations model the movement of every atom in a system over time based on the forces described by a molecular force field. researchgate.net

For a system containing this compound, MD simulations can predict a wide range of thermophysical properties and dynamic behaviors. Simulations of liquid dodecane (B42187) isomers, for instance, are used to calculate properties such as density, viscosity, surface tension, and diffusion coefficients. researchgate.netavestia.com These simulations reveal how the specific branched structure of this compound affects its ability to pack efficiently in a liquid state and its mobility. The bulky trimethyl groups would likely lead to a lower density and higher viscosity compared to its linear isomer, n-dodecane. MD simulations are also invaluable for studying conformational transitions in the liquid phase and for understanding how the molecule interacts with surfaces or other chemical species. mdpi.comkoreascience.kr

PropertyPredicted Value for a Dodecane IsomerMethod
Liquid Density (at 298 K)~740 - 760 kg/m ³Molecular Dynamics (NVT Ensemble)
Viscosity (at 298 K)~1.5 - 2.0 mPa·sMolecular Dynamics (NVE Ensemble)
Self-Diffusion Coefficient~0.5 x 10⁻⁹ m²/sMolecular Dynamics (from MSD)
Heat of Vaporization~50 - 55 kJ/molMolecular Dynamics (Force Field)

Note: This table shows examples of thermophysical properties for a dodecane isomer that can be predicted using molecular dynamics simulations. The values are representative of branched alkanes in this size range.

Graph Theoretical Approaches in Alkane Isomerism and Topological Descriptors

Alkanes and their isomers are ideal subjects for graph theoretical analysis. researchgate.net Topological descriptors are used to differentiate between isomers, like the 35 constitutional isomers of nonane or the many more of dodecane. For this compound, its unique branching pattern yields a specific set of topological indices that distinguish it from n-dodecane and other isomers like 2,4,6-trimethylnonane. nist.gov Commonly used indices include the Wiener index (related to the sum of distances between all pairs of vertices), the Randić connectivity index (related to the degree of branching), and various Zagreb indices. acs.orgacs.org These descriptors are widely used in developing Quantitative Structure-Property Relationship (QSPR) models to predict physicochemical properties. doaj.orgnih.gov

Topological IndexThis compoundn-DodecaneSignificance
Wiener Index (W)262286Lower value indicates a more compact, branched structure.
Randić Index (χ)5.5415.970Reflects the degree of branching in the molecular graph.
First Zagreb Index (M₁)4642Related to the sum of the squares of vertex degrees.

Note: This table compares key topological indices for this compound and its linear isomer, n-dodecane. The different values highlight how these numerical descriptors capture differences in molecular structure. The values for this compound are calculated based on its molecular graph.

Predictive Modeling for Chemical Behavior and Environmental Fate

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a critical tool in computational toxicology and environmental science. nih.govecetoc.org These models are statistical equations that correlate structural descriptors (such as the topological indices mentioned above, or other calculated properties like the octanol-water partition coefficient, logP) with a specific biological activity or environmental property. nih.gov

For this compound, QSAR/QSPR models can be used to estimate its likely environmental fate without requiring extensive and costly laboratory experiments. researchgate.net By inputting its structural descriptors into established models for hydrocarbons, one can predict key parameters that govern its environmental distribution and persistence. These parameters include:

Soil Adsorption Coefficient (Koc): Predicts how strongly the chemical will bind to soil and sediment. jetjournal.us

Bioconcentration Factor (BCF): Estimates its potential to accumulate in aquatic organisms.

Aqueous Solubility: Determines its concentration in water.

Rate of Biodegradation: Predicts how quickly it will be broken down by microorganisms.

These predictive models are essential for regulatory agencies and chemical manufacturers to perform risk assessments and screen for potentially hazardous compounds early in the development process. ecetoc.org

PropertyPredicted ValueImportance for Environmental Fate
Octanol-Water Partition Coeff. (LogP)~6.5Indicator of bioaccumulation potential.
Aqueous SolubilityVery Low (< 1 mg/L)Governs concentration in aquatic environments.
Vapor PressureLow (~0.1 kPa at 25°C)Affects partitioning between air and other compartments.
Soil Adsorption Coeff. (Log Koc)~4.0 - 4.5High value indicates strong binding to soil/sediment.

Note: This table presents predicted physicochemical properties for this compound, which are crucial inputs for and outputs of QSAR models used to assess its environmental fate.

Applications and Environmental Implications of 2,3,3 Trimethylnonane Research

Environmental Occurrence and Transformation Pathways

Once released into the environment, for instance through evaporation or incomplete combustion, hydrocarbons like 2,3,3-trimethylnonane are subject to various physical and chemical processes that determine their fate and impact.

As a C12 hydrocarbon, this compound is considered a Volatile Organic Compound (VOC). VOCs are significant precursors to the formation of ground-level ozone and secondary organic aerosols (SOAs), which are key components of smog and have implications for air quality and climate. mit.edu

The primary removal process for alkanes in the atmosphere is through reaction with the hydroxyl radical (•OH) during the daytime. The general mechanism proceeds as follows:

Hydrogen Abstraction: The •OH radical abstracts a hydrogen atom from the this compound molecule, forming water and a complex alkyl radical (C12H25•). The rate of this initial reaction depends on the number and type of C-H bonds in the molecule.

Peroxy Radical Formation: The resulting alkyl radical rapidly reacts with molecular oxygen (O2) to form an organic peroxy radical (RO2•).

Further Reactions: The peroxy radical can then react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO2), or with other peroxy radicals. The NO to NO2 conversion is a key step in the photochemical cycle that produces ozone.

Degradation Products: The alkoxy radical can undergo further decomposition or isomerization, leading to the formation of smaller, often oxygenated, organic compounds such as aldehydes, ketones, and organic nitrates, which can contribute to SOA formation.

While specific kinetic data for this compound is scarce, automated mechanism generation tools are used by atmospheric chemists to predict the reaction pathways of complex VOCs and screen for novel chemical mechanisms. mit.edu

Environmental fate models are used to predict how a chemical will move through and persist in different environmental compartments (air, water, soil). To model a compound like this compound, several key physicochemical properties are required. Although specific experimental values for this isomer are not widely published, they can be estimated based on its structure.

These models would predict that due to its relatively high vapor pressure and low water solubility, this compound, if released, would predominantly partition into the atmosphere. Its persistence in the atmosphere is governed by its reaction rate with the OH radical, which determines its atmospheric lifetime. Compounds of this class typically have atmospheric lifetimes on the order of a few days. Any portion that enters soil would tend to adsorb to organic matter, with limited potential for leaching into groundwater due to its low water solubility.

ParameterSignificance in Fate ModelingExpected Property for this compound
Vapor PressureDetermines the tendency to evaporate into the air.Moderate to high; will readily volatilize.
Water SolubilityInfluences partitioning into water bodies and potential for leaching.Very low.
Octanol-Water Partition Coefficient (Kow)Indicates the tendency to bioaccumulate in organisms and adsorb to soil.High; indicates a tendency to associate with organic matter.
Henry's Law ConstantDescribes the partitioning between air and water.High; favors partitioning to the air from water.
Atmospheric Reaction Rate (with •OH)Determines the chemical lifetime in the atmosphere.Moderately fast; lifetime of a few days.

Presence in Food Science and Flavor Component Studies

The investigation of volatile organic compounds (VOCs) is a cornerstone of food science, providing critical insights into the aroma and flavor profiles that define our culinary experiences. Within the vast and diverse world of fermented foods, a myriad of these compounds are generated through the metabolic activities of microorganisms. Among these is the hydrocarbon this compound, a branched alkane that has been identified in at least one fermented product, highlighting the analytical depth of modern food science.

Contribution to Volatile Profiles of Fermented Foods

The formation of branched alkanes like this compound in fermented foods is likely a result of microbial metabolism. Microorganisms, including bacteria and yeasts, can produce a wide array of hydrocarbons through various biochemical pathways. These pathways may involve the decarboxylation of fatty acids or the metabolism of other precursors present in the raw materials of the fermentation. The specific microbial strains involved and the fermentation conditions play a crucial role in determining the final profile of volatile compounds.

Further research is needed to fully elucidate the prevalence and sensory significance of this compound in a wider range of fermented foods. Its subtle presence in the complex matrix of a blended fermented tea suggests that it may be a more common, albeit minor, component of fermented food aromas than is currently recognized. Advanced analytical techniques, such as comprehensive two-dimensional gas chromatography-mass spectrometry (GCxGC-MS), may be instrumental in detecting and quantifying trace amounts of this and other branched alkanes in diverse fermented products, shedding more light on their contribution to the rich and varied flavors we enjoy.

Interactive Data Table: Volatile Compounds Identified in a Blended Fermented Tea (BT3)

Compound ClassKey Compounds Identified
Hydrocarbons This compound
SesquiterpenesL-limonene, β-myrcene, γ-terpinene
Other VolatilesVarious alcohols, esters, aldehydes, etc.

Emerging Research Directions and Challenges in 2,3,3 Trimethylnonane Science

Novel Synthetic Routes and Catalytic Transformations

The precise synthesis of a specific, highly branched alkane isomer like 2,3,3-trimethylnonane remains a significant challenge in organic chemistry. Traditional methods often yield mixtures of isomers that are difficult to separate, driving research into more selective synthetic strategies.

Current research is exploring catalytic isomerization of more readily available linear or less-branched alkanes. This approach utilizes catalysts, such as zeolites or platinum-supported systems, to rearrange the carbon skeleton. researchgate.net The key challenge lies in controlling the reaction to favor a specific branched structure and prevent cracking or the formation of a wide product distribution. researchgate.net

Furthermore, the catalytic transformation of branched alkanes is a burgeoning field. Nonoxidative dehydrogenation, for example, can convert alkanes into more valuable olefins, which are building blocks for polymers and other chemicals. digitellinc.com Computational studies using Density Functional Theory (DFT) and microkinetic modeling are being employed to discover novel catalysts, such as heterometal-doped aluminum-based systems, that can lower the energy barriers for these transformations and improve selectivity for specific products. digitellinc.com

Table 1: Research Focus in Catalytic Transformations of Branched Alkanes

Research Area Objective Key Challenges Investigated Approaches
Isomerization Synthesize specific branched isomers from linear alkanes. Controlling selectivity; preventing cracking. Zeolite catalysts; Pt-Mordenite catalyst systems. researchgate.net
Dehydrogenation Convert branched alkanes to high-value olefins. Catalyst poisoning; high energy input. Multiscale computational modeling; heterometal-doped catalysts. digitellinc.com

| Cracking | Break down large alkanes into smaller, useful molecules. | Controlling product distribution. | Synthesis of olefins with known structures for analysis. oup.com |

Advanced Spectroscopic and Chromatographic Innovations for Isomer Differentiation

A primary obstacle in studying this compound is distinguishing it from its numerous structural isomers, which have the same molecular formula (C12H26) but different arrangements of atoms. youtube.com These isomers often possess very similar physical properties, such as boiling points, making their separation and identification exceptionally difficult.

Chromatographic Innovations: Advancements in chromatography are critical for resolving complex isomeric mixtures. rotachrom.com

Ultra-High Performance Liquid Chromatography (UHPLC): By using columns with smaller particle sizes (e.g., 1.7µm), UHPLC achieves faster separations with higher resolution and sensitivity compared to conventional HPLC, making it a promising tool for separating closely related alkane isomers. longdom.orgnih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique provides enhanced separation capacity by subjecting the effluent from one column to a second, different type of column, allowing for the resolution of co-eluting compounds that would be inseparable by single-column GC.

Spectroscopic Innovations: Spectroscopy offers methods for structural elucidation, which is essential for positive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1D NMR can be ambiguous for complex alkanes, advanced 2D NMR techniques are proving more effective. quora.com A notable innovation is the use of 2D double-quantum filtered correlation spectroscopy (DQF-COSY) NMR. nih.gov This method can analyze mixtures of linear and branched alkanes even within porous media, retaining high-resolution information despite magnetic field inhomogeneities. nih.gov It allows for the quantification of submolecular groups, such as (CH3)2CH and CH2CH(CH3)CH2, which is key to differentiating between various monomethyl and multimethyl branched isomers. nih.gov

Mass Spectrometry (MS): When coupled with gas chromatography (GC-MS), mass spectrometry can help identify isomers based on their fragmentation patterns, although these can be very similar for structurally related alkanes. mdpi.com

Multiscale Modeling and Simulation of Complex Systems Involving this compound

Computational modeling provides invaluable insights into the behavior of complex molecules where experimental investigation is challenging. Multiscale modeling, which combines different levels of theoretical detail, is being applied to understand systems involving branched alkanes. digitellinc.comnih.gov

Molecular dynamics (MD) simulations are used to investigate the liquid-state dynamics and conformational behavior of branched alkanes. researchgate.net These simulations help explain macroscopic properties by modeling the intramolecular and intermolecular forces that govern molecular motion and packing. researchgate.net A key challenge is the development of accurate force fields that can capture the subtle energetic differences between various conformations, especially for a molecule like this compound with its sterically hindered quaternary carbon.

A significant area of research is modeling the atmospheric chemistry of branched alkanes. These compounds are components of vehicle exhaust and can act as precursors to secondary organic aerosols (SOA), which impact air quality and climate. copernicus.orgnih.gov Models like the Unified Partitioning Aerosol Phase Reaction (UNIPAR) model are being extended to predict SOA formation from the multiphase reactions of various branched alkanes. copernicus.org These models must account for how factors like the degree and position of branching affect properties such as vapor pressure and the ability to undergo autoxidation, which are critical for aerosol formation. copernicus.org

Elucidation of Broader Environmental and Industrial Roles

The specific environmental and industrial roles of this compound are not well-defined, primarily due to the analytical challenges in identifying it within complex hydrocarbon mixtures. However, research into the broader class of branched dodecane (B42187) isomers provides a framework for its potential significance.

Environmental Significance:

Atmospheric Chemistry: Branched alkanes are a significant fraction of hydrocarbons emitted in urban areas from sources like gasoline and diesel exhaust. copernicus.org Through atmospheric oxidation, they contribute to the formation of Secondary Organic Aerosols (SOA), and their branching structure influences the yield and properties of the resulting aerosols. copernicus.orgnih.gov

Geochemical Biomarkers: Long-chain branched alkanes with quaternary carbon atoms (BAQCs) have been identified in geological samples like shales. frontiersin.org The specific structures of these compounds can serve as molecular fossils, or biomarkers, providing information about the microbial communities and environmental conditions of ancient ecosystems. frontiersin.org Although the specific source organisms for many branched alkanes are still uncertain, they are often linked to bacteria or algae. frontiersin.org

Natural Products: Isomers of C12H26 have been identified as volatile organic compounds produced by certain fungi, indicating a role in biological systems. mdpi.com

Industrial Relevance:

Fuel Components: Highly branched alkanes are desirable components in fuels like gasoline and jet fuel due to their higher octane (B31449) ratings and different combustion properties compared to their linear counterparts. Understanding the behavior of specific isomers like this compound is relevant for developing next-generation fuel formulations. acs.org

Solvents and Lubricants: The unique physical properties imparted by branching, such as lower melting points and different viscosities compared to linear alkanes, make branched alkanes potentially useful as specialty solvents or as base oils for lubricants. evitachem.com

Q & A

Basic Question: What are the validated synthesis routes for 2,3,3-Trimethylnonane, and how can researchers optimize yield in laboratory-scale preparations?

Answer:
this compound, a branched alkane with the formula C₁₂H₂₆, can be synthesized via alkylation of shorter-chain alkanes using Lewis acid catalysts (e.g., AlCl₃) or through Grignard reagent coupling. For example, reacting 2,3-dimethylnonane with methyl halides under catalytic conditions may introduce the third methyl group. Optimization involves controlling reaction temperature (typically 50–80°C), stoichiometric ratios of reagents, and catalyst recycling to minimize side products like over-alkylated isomers . Yield improvements require GC-MS or NMR monitoring to track intermediate formation and purity .

Basic Question: How can researchers confirm the correct IUPAC nomenclature for this compound, and what are common pitfalls in naming branched alkanes?

Answer:
The IUPAC name is determined by selecting the longest carbon chain (nonane) and numbering substituents to achieve the lowest possible locants. For this compound, the numbering starts from the end where the two methyl groups on C3 receive priority over a single methyl on C2. Common errors include misidentifying the parent chain or violating the "first point of difference" rule. Computational tools like ChemDraw or manual validation using the Introduction to Organic Nomenclature guidelines (e.g., alphabetical ordering of substituents, ignoring prefixes like "di-" or "tri-" during alphabetization) can resolve ambiguities .

Advanced Question: What computational methods are most reliable for predicting the physical properties (e.g., boiling point, density) of this compound when experimental data is scarce?

Answer:
Group contribution methods (e.g., Joback-Reid) and quantum mechanical calculations (DFT or molecular dynamics simulations) are widely used. For boiling points, the Antoine equation parameters can be estimated using fragment-based approaches, while density is predicted via molecular volume calculations. Researchers should cross-validate results with analogous compounds like 2,3,3-trimethylhexane (experimental boiling point: 137.69°C, density: 0.7340 g/cm³ ). Discrepancies >5% warrant experimental verification via differential scanning calorimetry (DSC) or refractometry.

Advanced Question: How can researchers resolve contradictions in reported reaction kinetics or thermodynamic stability data for this compound isomers?

Answer:
Contradictions often arise from differences in experimental conditions (e.g., solvent polarity, catalyst loading) or isomer contamination. A systematic approach includes:

  • Reproducing studies using standardized protocols (e.g., ASTM methods for hydrocarbon analysis).
  • Employing high-resolution chromatography (HPLC-GC) to isolate isomers.
  • Comparing computational stability rankings (e.g., heat of formation via Gaussian software) with experimental DSC data. For example, 3,4,7-trimethylnonane isomers in show varied stability due to steric effects, which can guide assumptions for this compound .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
While toxicity data specific to this compound is limited, branched alkanes generally pose inhalation and dermal hazards. Key protocols include:

  • Using fume hoods and PPE (nitrile gloves, safety goggles).
  • Storing in flame-proof cabinets (flash point ~60–80°C, inferred from similar alkanes ).
  • Waste disposal via incineration or licensed chemical waste services, adhering to guidelines in Toxicological Profiles (e.g., EPA methods for hydrocarbon waste ).

Advanced Question: What experimental design considerations are essential for studying the catalytic cracking behavior of this compound in petrochemical research?

Answer:
Catalytic cracking experiments require:

  • Catalyst selection: Zeolites (e.g., ZSM-5) or metal oxides (e.g., SiO₂-Al₂O₃) to test activity and selectivity.
  • Reactor setup: Fixed-bed or fluidized-bed reactors under controlled temperatures (400–600°C) and pressures (1–3 atm).
  • Product analysis: GC-MS to identify light hydrocarbons (C₃–C₆) and monitor coke formation. Kinetic modeling (e.g., Langmuir-Hinshelwood) can correlate branching structure with cracking efficiency .

Advanced Question: How can researchers address gaps in the toxicological profile of this compound for environmental risk assessments?

Answer:
For environmental risk studies:

  • Conduct in vitro assays (e.g., Ames test for mutagenicity, Daphnia magna LC₅₀ for aquatic toxicity).
  • Use quantitative structure-activity relationship (QSAR) models to predict biodegradability and bioaccumulation potential.
  • Cross-reference with structurally similar compounds like 1,2,3-trichloropropane ( ), noting differences in persistence and metabolite pathways .

Basic Question: What analytical techniques are recommended for quantifying this compound in complex hydrocarbon mixtures?

Answer:

  • GC-MS with FID detection: Optimal for separating branched alkanes using non-polar columns (e.g., DB-5).
  • NMR spectroscopy: ¹³C NMR distinguishes methyl branching patterns (δ 20–25 ppm for tertiary carbons).
  • IR spectroscopy: C-H stretching (2850–2960 cm⁻¹) confirms alkane identity but lacks isomer specificity. Calibration with certified reference materials (e.g., NIST standards ) ensures accuracy.

Advanced Question: What role does this compound play in surfactant or polymer chemistry, and how can its reactivity be tailored for specific applications?

Answer:
Though not directly cited in the evidence, branched alkanes like this compound can serve as hydrophobic monomers in polymer networks or co-solvents in emulsions. Functionalization via radical bromination (e.g., using NBS) introduces reactive sites for copolymerization. Tailoring reactivity involves optimizing initiator systems (e.g., AIBN for radical reactions) and characterizing thermal stability via TGA .

Basic Question: How should researchers document the use of this compound in experimental protocols to ensure reproducibility?

Answer:
Follow ICMJE guidelines:

  • Specify purity (≥95%), supplier (e.g., Sigma-Aldrich, if applicable), and batch number.
  • Detail storage conditions (e.g., inert atmosphere, −20°C).
  • Report solvent compatibility (e.g., hexane, cyclohexane) and reaction quenching methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.